Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19736150
InChI: InChI=1S/C18H25NO5/c1-18(2,3)24-16(21)9-14-10-19(11-15(14)20)17(22)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3
SMILES:
Molecular Formula: C18H25NO5
Molecular Weight: 335.4 g/mol

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC19736150

Molecular Formula: C18H25NO5

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate -

Specification

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
IUPAC Name benzyl 3-hydroxy-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H25NO5/c1-18(2,3)24-16(21)9-14-10-19(11-15(14)20)17(22)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3
Standard InChI Key HWYMPCCVUATUMD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC1CN(CC1O)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, benzyl 3-hydroxy-4-[2-[(2-methylpropan-2-yl)oxycarbonyl]methyl]pyrrolidine-1-carboxylate, reflects its intricate architecture. The pyrrolidine ring adopts a five-membered saturated conformation, with substituents at the 1-, 3-, and 4-positions conferring stereochemical diversity. The Boc group at the 4-position acts as a temporary protective shield for amines, while the benzyl ester at the 1-position enhances solubility in organic solvents.

Crystallographic and Spectroscopic Data

Although crystallographic data for this specific compound remains unpublished, analogous pyrrolidine derivatives exhibit chair-like conformations stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . Nuclear magnetic resonance (NMR) spectra typically reveal distinct signals for the Boc methyl groups (δ\delta 1.42 ppm), benzyl aromatic protons (δ\delta 7.31–7.22 ppm), and hydroxyl protons (δ\delta 5.63–4.97 ppm) .

Synthesis Methodologies

Industrial and laboratory-scale syntheses of this compound prioritize efficiency and scalability. Flow microreactor systems have emerged as superior alternatives to batch processes due to precise temperature control and reduced side reactions.

Boc Protection and Alkylation

A representative synthesis begins with methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate, which undergoes Boc protection followed by benzylation. In one protocol, treatment with benzyl bromide (BnBr) and triethylamine (TEA) in dichloromethane (DCM) at reflux yields the target compound in 78–81% efficiency :

Table 1: Optimization of Benzylation Conditions

ReagentSolventTemperatureTimeYieldSource
BnBr, TEADCMReflux16 h81%
BnBr, K2_2CO3_3DMF20°C4 h88%
BnBr, DIPEACHCl3_375°C1 h83%

The choice of base significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate alkylation but require rigorous drying to prevent hydrolysis of the Boc group .

Deprotection and Functionalization

Selective removal of the Boc group using trifluoroacetic acid (TFA) generates a free amine, which can undergo acylation or sulfonation. For example, coupling with 3-fluorophenylacetic acid produces neuroactive derivatives with enhanced blood-brain barrier permeability .

Applications in Medicinal Chemistry

The compound’s versatility stems from its dual functionality: the Boc group safeguards amines during solid-phase peptide synthesis (SPPS), while the hydroxyl group participates in hydrogen bonding with biological targets .

Role in Peptide Therapeutics

In SPPS, the benzyl ester facilitates attachment to resin-bound linkers. Subsequent Boc deprotection enables iterative elongation of peptide chains. This approach has been instrumental in synthesizing antimicrobial peptides and enzyme inhibitors.

Neuropharmaceutical Development

Analogues incorporating this pyrrolidine scaffold exhibit inhibitory activity against neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases. Replacement of secondary amines with ether linkages in lead compounds improves blood-brain barrier penetration without sacrificing potency .

Stability and Reactivity Profile

The compound demonstrates remarkable stability under ambient conditions but undergoes hydrolysis in acidic or basic media.

Table 2: Stability Under Accelerated Degradation Conditions

ConditionTimeDegradation ProductsSource
1M HCl (25°C)24 hBenzyl alcohol, CO2_2
1M NaOH (25°C)24 h3-Hydroxypyrrolidine
H2_2O/EtOH (1:1)7 d<5% decomposition

The benzyl ester’s lability under hydrogenolysis conditions (H2/Pd-C\text{H}_2/\text{Pd-C}) permits selective cleavage without affecting the Boc group, enabling orthogonal protection strategies .

Comparative Analysis with Structural Analogues

Modifications to the pyrrolidine scaffold alter pharmacological and physicochemical properties.

Ether vs. Amide Linkages

Ether-containing derivatives (e.g., 2 in ) exhibit logD values of 0.11 compared to −0.09 for amine-containing analogues, correlating with enhanced membrane permeability . Conversely, amide derivatives show superior target affinity due to additional hydrogen bonding interactions .

Industrial and Regulatory Considerations

Manufactured exclusively for research purposes, this compound is classified under CAS No. [Withheld] and requires handling in accordance with Good Laboratory Practices (GLP). Its exclusion from pharmacopeial monographs underscores its status as a non-therapeutic intermediate.

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